7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate
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Overview
Description
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is an organic compound with the molecular formula C9H10N2O5S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate typically involves the reaction of 5-aminoquinoline with sulfuric acid, followed by treatment with nitrous acid to introduce the sulfonic acid group. The reaction conditions require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reactions efficiently. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring. These derivatives are often used in further chemical synthesis or as intermediates in the production of other compounds .
Scientific Research Applications
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate involves its ability to chelate metal ions. This chelation process allows the compound to interact with various biological molecules, affecting their function. The molecular targets include enzymes and other proteins that require metal ions for their activity. The pathways involved in these interactions are often related to the regulation of metal ion concentrations in biological systems .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the sulfonic acid and amino groups.
5,7-Dichloro-8-hydroxyquinoline: A derivative with additional chlorine atoms, which can affect its chemical reactivity and biological activity.
8-Hydroxy-7-iodo-5-quinolinesulfonic acid: Another derivative with an iodine atom, used in similar applications but with different properties due to the presence of iodine.
Uniqueness
7-Amino-8-hydroxyquinoline-5-sulfonic acid hydrate is unique due to the presence of both amino and sulfonic acid groups, which enhance its solubility and reactivity. These functional groups allow it to participate in a wider range of chemical reactions and make it more versatile in scientific research and industrial applications .
Properties
IUPAC Name |
7-amino-8-hydroxyquinoline-5-sulfonic acid;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4S.H2O/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12;/h1-4,12H,10H2,(H,13,14,15);1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTVUQMSHGMBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)N)S(=O)(=O)O.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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